

Technical Guide: 2-Methoxy-5-propylpyridine

Chemical Properties

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Compound of Interest

Compound Name:	2-Methoxy-5-propylpyridine
CAS No.:	1428234-55-2
Cat. No.:	B3240131

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Executive Summary & Chemical Identity

2-Methoxy-5-propylpyridine (CAS: 1428234-55-2) is a substituted pyridine derivative characterized by an electron-donating methoxy group at the C2 position and a lipophilic propyl chain at the C5 position.^[1] In medicinal chemistry, this scaffold serves as a critical bioisostere for 4-alkylanisoles, offering improved solubility and distinct metabolic profiles due to the pyridine nitrogen's ability to accept hydrogen bonds.

This compound functions primarily as a building block for complex heterocycles, particularly in the development of hERG channel blockers, agrochemicals, and ligands for nicotinic acetylcholine receptors. Its amphiphilic nature—balancing the basicity of the pyridine ring with the lipophilicity of the alkyl chain—makes it a versatile probe for structure-activity relationship (SAR) studies.

Chemical Structure & Identifiers

Property	Detail
IUPAC Name	2-Methoxy-5-propylpyridine
CAS Number	1428234-55-2
Molecular Formula	C ₉ H ₁₃ NO
Molecular Weight	151.21 g/mol
SMILES	<chem>CCCC1CNC(OC)CC1</chem>
InChIKey	Predicted based on homologs (e.g., methyl analog): IWTFOFMTUOBLHG variant

Physicochemical Profile

The introduction of the propyl group at C5 significantly alters the lipophilicity compared to its methyl analog (2-methoxy-5-methylpyridine), enhancing membrane permeability while retaining the electronic influence of the methoxy group.

Key Properties Table

Property	Value (Experimental/Predicted)	Context & Implications
Boiling Point	~225°C (760 mmHg)	Extrapolated from methyl analog (204°C). High boiling point requires vacuum distillation for purification.
Density	1.02 ± 0.05 g/mL	Slightly less dense than water; typical for alkyipyridines.
LogP (Lipophilicity)	3.15 ± 0.3	Critical: Significant increase over methyl analog (LogP ~2.2). Indicates high blood-brain barrier (BBB) permeability potential.
pKa (Conj. Acid)	~3.5 - 4.0	The 2-methoxy group exerts an inductive withdrawing effect (-I) that lowers basicity compared to 3-propylpyridine (pKa ~5.7), despite resonance donation (+M).
Solubility	< 0.5 mg/mL (Water)	Low aqueous solubility; highly soluble in DCM, EtOAc, and alcohols.

*Note: Values marked with an asterisk are calculated based on quantitative structure-property relationship (QSPR) models derived from homologous series.

Synthetic Methodologies

The synthesis of **2-methoxy-5-propylpyridine** is generally approached via two primary pathways: Nucleophilic Aromatic Substitution (

) for scale-up and Palladium-Catalyzed Cross-Coupling for diversity-oriented synthesis.

Pathway A: Nucleophilic Aromatic Substitution ()

This is the preferred industrial route due to cost-efficiency. It involves the displacement of a halogen at the activated 2-position by a methoxide ion.

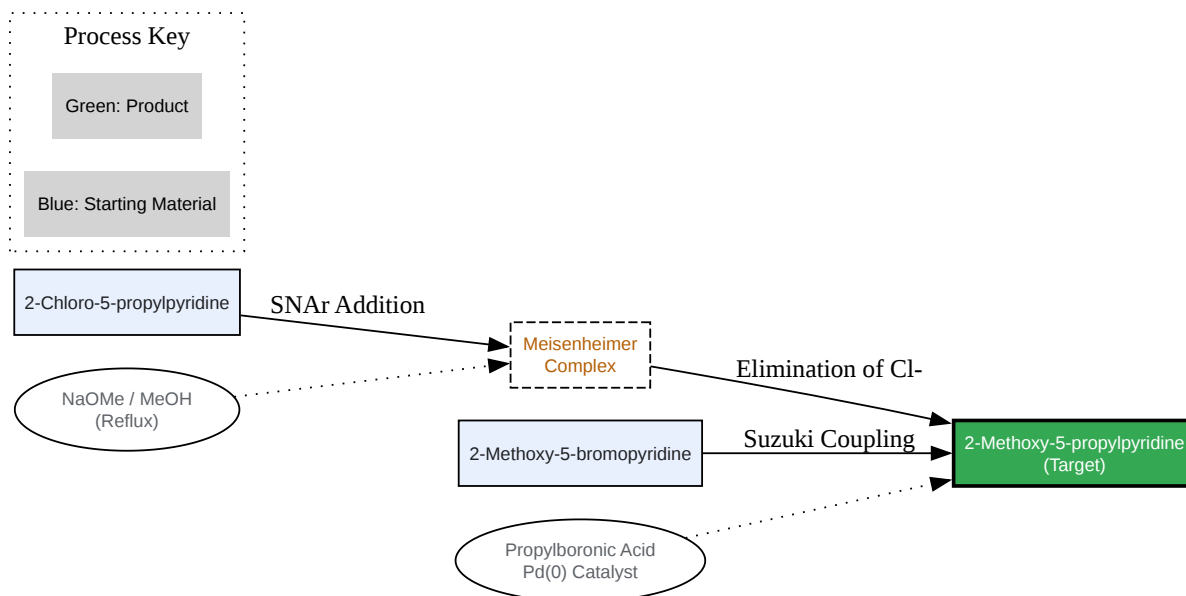
- Substrate: 2-Chloro-5-propylpyridine or 2-Bromo-5-propylpyridine.
- Reagent: Sodium methoxide (NaOMe) in Methanol (MeOH).
- Conditions: Reflux (65°C) or sealed tube (80-100°C).
- Mechanism: The reaction proceeds via a Meisenheimer-like transition state. The nitrogen atom stabilizes the negative charge intermediate, facilitating the displacement of the halide.

Pathway B: Suzuki-Miyaura Cross-Coupling

Used when the 5-propyl moiety is being introduced late-stage or for library generation.

- Substrate: 2-Methoxy-5-bromopyridine.^[2]
- Reagent: Propylboronic acid (or Potassium propyltrifluoroborate).
- Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
- Base: K₂CO₃ or Cs₂CO₃.
- Conditions: Toluene/Water or Dioxane/Water, 90°C.

Synthesis Workflow Diagram



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Figure 1: Dual synthetic pathways demonstrating the convergent access to the target molecule via SNAr (top) and Suzuki coupling (bottom).

Reactivity & Metabolic Stability

Understanding the electronic distribution is vital for predicting both chemical reactivity and metabolic fate.

Electronic Effects

- 2-Methoxy Group: Acts as an Ortho/Para director via Resonance (+M) but deactivates the ring nitrogen inductively (-I).
- 5-Propyl Group: Weakly activating (+I), directing electrophiles to the C4 and C6 positions.

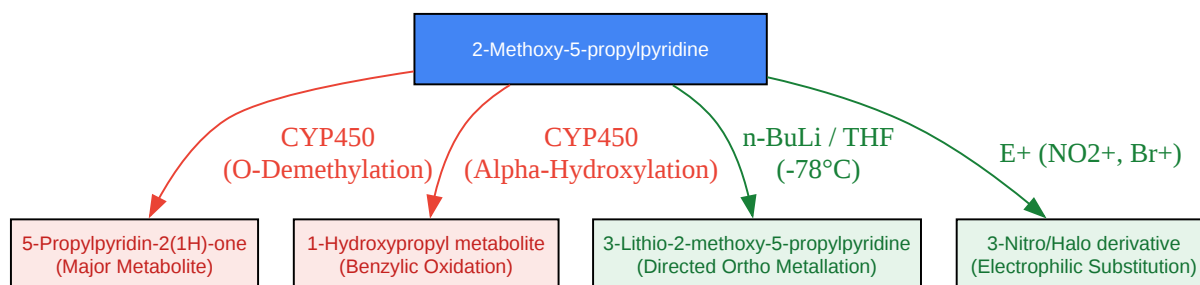
- C3 Position: The most electron-rich site on the ring (Ortho to Methoxy, Meta to Propyl), making it the primary site for Electrophilic Aromatic Substitution (EAS) such as nitration or halogenation.

Metabolic Soft Spots

In biological systems (microsomes/hepatocytes), the compound undergoes specific biotransformations:

- O-Demethylation: The dominant pathway, mediated by CYP450 enzymes, yielding 5-propylpyridin-2(1H)-one. This metabolite often loses pharmacological activity.
- Benzylic Oxidation: Hydroxylation at the -carbon of the propyl chain (C1 of the propyl group).
- N-Oxidation: Formation of the N-oxide is possible but less favored than demethylation due to the steric bulk and electronic shielding of the methoxy group.

Reactivity & Metabolism Map



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Figure 2: Reactivity profile highlighting metabolic vulnerabilities (Red) and synthetic utility via functionalization (Green).

Analytical Characterization

For researchers confirming the identity of synthesized batches, the following spectral signatures are diagnostic.

¹H NMR (400 MHz, CDCl₃) - Predicted

- 8.02 (d, J=2.5 Hz, 1H): H6 proton (deshielded by Nitrogen).
- 7.42 (dd, J=8.5, 2.5 Hz, 1H): H4 proton.
- 6.68 (d, J=8.5 Hz, 1H): H3 proton (shielded by ortho-Methoxy).
- 3.91 (s, 3H): Methoxy group (-OCH₃).
- 2.50 (t, J=7.5 Hz, 2H): Propyl
-CH₂ (benzylic).
- 1.62 (m, 2H): Propyl
-CH₂.
- 0.93 (t, J=7.4 Hz, 3H): Propyl terminal CH₃.

Mass Spectrometry (ESI+)

- [M+H]⁺: 152.11 m/z.
- Fragmentation: Expect loss of propyl chain (M-43) or loss of methyl from methoxy (M-15) leading to the pyridone cation.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15169000, 2-Chloro-5-methoxypyridine (Homolog Reference). Retrieved from [[Link](#)]
- Boroncore. **2-Methoxy-5-propylpyridine** Catalog Entry (CAS Verification). Retrieved from [[Link](#)]

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Sources

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- [2. 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
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